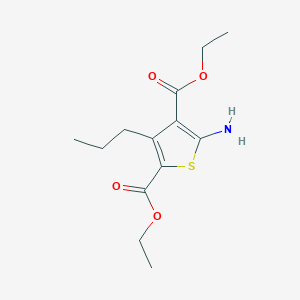
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C23H18FN5O3S and its molecular weight is 463.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Research by Ravichandiran et al. (2015) explored the synthesis and molecular docking of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, closely related compounds, to evaluate their antibacterial properties. The study found that certain derivatives exhibited significant antibacterial activity, with one compound showing a minimum inhibitory concentration value of 1.3 μg/mL against Proteus vulgaris, indicating potential application in developing new antibacterial agents Ravichandiran, Premnath, & Vasanthkumar, 2015.
Fluorescent Probes for Protein Studies
Loving and Imperiali (2008) developed an unnatural amino acid based on solvatochromic fluorophore for studying protein-protein interactions. The fluorophore's fluorescence quantum yield is highly sensitive to changes in the local solvent environment, indicating its use as a powerful tool for investigating dynamic protein interactions Loving & Imperiali, 2008.
Environmental Sensing and Water Analysis
Wang et al. (2012) designed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. The developed probe exhibited high selectivity and sensitivity, with successful application in determining thiophenols in water samples, demonstrating its potential in environmental and biological sciences Wang, Han, Jia, Zhou, & Deng, 2012.
Neurological Research
Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, showing high binding affinities toward Aβ(1–40) aggregates in vitro. This indicates its utility as a fluorescent probe for molecular diagnosis of Alzheimer's disease Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-amino-4,6-dihydroxypyrimidine in the presence of triethylamine to form N-(4-fluorobenzoyl)-2-amino-4,6-dihydroxypyrimidine. The resulting compound is then reacted with 2-naphthylamine in the presence of sodium hydride to form N-(2-naphthyl)-N'-(4-fluorobenzoyl)-2-amino-4,6-dihydroxypyrimidine. The final step involves the reaction of the intermediate with 2-mercaptoacetic acid in the presence of triethylamine to form the desired compound, N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide.", "Starting Materials": [ "4-fluorobenzoic acid", "thionyl chloride", "2-amino-4,6-dihydroxypyrimidine", "triethylamine", "2-naphthylamine", "sodium hydride", "2-mercaptoacetic acid" ], "Reaction": [ "4-fluorobenzoic acid + thionyl chloride → 4-fluorobenzoyl chloride", "4-fluorobenzoyl chloride + 2-amino-4,6-dihydroxypyrimidine + triethylamine → N-(4-fluorobenzoyl)-2-amino-4,6-dihydroxypyrimidine", "N-(4-fluorobenzoyl)-2-amino-4,6-dihydroxypyrimidine + 2-naphthylamine + sodium hydride → N-(2-naphthyl)-N'-(4-fluorobenzoyl)-2-amino-4,6-dihydroxypyrimidine", "N-(2-naphthyl)-N'-(4-fluorobenzoyl)-2-amino-4,6-dihydroxypyrimidine + 2-mercaptoacetic acid + triethylamine → N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide" ] } | |
Numéro CAS |
888416-65-7 |
Formule moléculaire |
C23H18FN5O3S |
Poids moléculaire |
463.49 |
Nom IUPAC |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H18FN5O3S/c24-15-10-8-14(9-11-15)21(31)27-19-20(25)28-23(29-22(19)32)33-12-18(30)26-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,26,30)(H,27,31)(H3,25,28,29,32) |
Clé InChI |
VEYYQGASOBOCQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2562708.png)

![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562710.png)
![N-(4-acetylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2562712.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2562718.png)





![3-[({5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}methyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2562725.png)

